Benzyl β-D-Lactoside
Benzyl β-D-Lactoside
Brand Name:
Vulcanchem
CAS No.:
18404-72-3
VCID:
VC0014499
InChI:
InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
SMILES:
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula:
C19H28O11
Molecular Weight:
432.4 g/mol
Benzyl β-D-Lactoside
CAS No.: 18404-72-3
Reference Standards
VCID: VC0014499
Molecular Formula: C19H28O11
Molecular Weight: 432.4 g/mol
CAS No. | 18404-72-3 |
---|---|
Product Name | Benzyl β-D-Lactoside |
Molecular Formula | C19H28O11 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |
Standard InChIKey | UMOKGHPPSFCSDC-BAGUKLQFSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms | Phenylmethyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside; Benzyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside; |
PubChem Compound | 10906151 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume